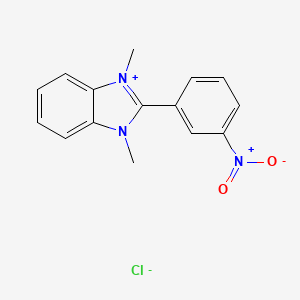
(4-ethylcyclohexyl)(2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethylcyclohexyl)(2-methoxyethyl)amine, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is used to improve cognitive function and memory. It is a derivative of DMAE (dimethylaminoethanol) and is known to have several beneficial effects on the brain.
Wirkmechanismus
The exact mechanism of action of (4-ethylcyclohexyl)(2-methoxyethyl)aminee is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning. (4-ethylcyclohexyl)(2-methoxyethyl)aminee is also thought to increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)(2-methoxyethyl)aminee has several biochemical and physiological effects on the brain. It has been shown to increase the levels of acetylcholine in the brain, which can improve memory and learning. It also increases blood flow to the brain, which can improve cognitive function. (4-ethylcyclohexyl)(2-methoxyethyl)aminee has also been shown to have antioxidant properties, which can protect the brain from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-ethylcyclohexyl)(2-methoxyethyl)aminee in lab experiments is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. One of the limitations of using (4-ethylcyclohexyl)(2-methoxyethyl)aminee in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-ethylcyclohexyl)(2-methoxyethyl)aminee. One area of research is the potential use of (4-ethylcyclohexyl)(2-methoxyethyl)aminee in the treatment of Alzheimer's disease and other forms of dementia. Another area of research is the development of new and more potent derivatives of (4-ethylcyclohexyl)(2-methoxyethyl)aminee that can improve cognitive function even further. Additionally, more research is needed to fully understand the mechanism of action of (4-ethylcyclohexyl)(2-methoxyethyl)aminee and its effects on the brain.
Synthesemethoden
(4-ethylcyclohexyl)(2-methoxyethyl)aminee is synthesized by the reaction of DMAE with p-chlorobenzoic acid and 4-ethylcyclohexanone. The resulting compound is then reacted with 2-methoxyethylamine to form (4-ethylcyclohexyl)(2-methoxyethyl)aminee. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(4-ethylcyclohexyl)(2-methoxyethyl)aminee has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and mental performance in both humans and animals. It has also been studied for its potential use in the treatment of Alzheimer's disease and other forms of dementia.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-methoxyethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(7-5-10)12-8-9-13-2/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPQSHBIXUJMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methoxyethyl)cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)


![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)